N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4OS/c19-12-4-5-14(13(10-12)18(20,21)22)24-16(27)11-28-17-23-7-6-15(25-17)26-8-2-1-3-9-26/h4-7,10H,1-3,8-9,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKALUCWVLCSSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens and cancer cells, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, and a pyrimidine moiety that is often associated with biological activity in drug development.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymes : Inhibition of specific enzymes involved in cancer cell proliferation.
- Receptors : Modulation of G-protein coupled receptors (GPCRs), which can influence intracellular signaling pathways.
For instance, pyrimidine derivatives have been shown to inhibit the phosphorylation of epidermal growth factor receptor (EGFR), leading to reduced cell proliferation in certain cancer cell lines .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 9.46 |
| MDA-MB-231 (breast cancer) | 8.75 |
| HCT116 (colon cancer) | 12.91 |
These values indicate that the compound has a potent effect on inhibiting the growth of these cancer cells compared to standard treatments like 5-Fluorouracil .
Antibacterial Activity
The compound also shows promising antibacterial properties. It was tested against several Gram-positive and Gram-negative bacteria, yielding the following minimum inhibitory concentration (MIC) values:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.25 |
These results suggest that the compound could be effective in treating infections caused by these pathogens .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 cells. Results indicated that treatment led to increased apoptosis, evidenced by elevated levels of caspase 9 and decreased viability in treated cells compared to controls . -
Antibacterial Efficacy :
Another investigation assessed the antibacterial activity against multiple strains of bacteria. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead candidate for developing new antibiotics .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties through various studies. Notably, it has shown promising results in inhibiting the growth of cancer cells. For example, the National Cancer Institute (NCI) has conducted assays indicating that similar compounds exhibit significant antitumor activity against a range of human tumor cell lines, with mean GI50 values suggesting effective cytotoxicity at low concentrations .
Case Study: Antitumor Efficacy
- Study Design : Compounds structurally related to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide were tested across approximately sixty cancer cell lines.
- Results : The synthesized compounds demonstrated an average cell growth inhibition rate of 12.53% at a concentration of .
Antimicrobial Properties
Research into the antimicrobial activity of this compound indicates potential effectiveness against various pathogens. The synthesis and evaluation of thiopyrimidine derivatives have shown that modifications can enhance antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
- Synthesis : A series of thiopyrimidine–benzenesulfonamide compounds were synthesized, with structural analogs including this compound.
- Evaluation : The antimicrobial activity was assessed using standard methods against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
Drug Design and Development
The compound's structural characteristics make it a candidate for further optimization in drug design. Its ability to act as a potential inhibitor in various biological pathways highlights its utility in developing new therapeutic agents.
Insights from Structure-Activity Relationship (SAR)
The structural features of this compound suggest that modifications to the piperidine and pyrimidine moieties could enhance its biological activity. Computational studies have indicated that such modifications could improve binding affinities to target proteins involved in cancer progression and microbial resistance .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Impacts
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide?
- Methodology : Optimize a two-step synthesis:
Intermediate formation : React 4-chloro-2-(trifluoromethyl)aniline with chloroacetyl chloride to generate the acetamide backbone.
Thioether coupling : Use a nucleophilic substitution reaction between the chloroacetamide intermediate and 4-(piperidin-1-yl)pyrimidine-2-thiol in refluxing ethanol (40–60°C, 6–8 hours) under nitrogen.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from chloroform/acetone (1:5 v/v) to obtain high-purity crystals .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS).
Q. How can the crystal structure of this compound be determined to inform its physicochemical properties?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Parameters : Collect data at 293 K, refine with SHELXL-2018/3, and validate bond lengths/angles against similar acetamide derivatives (e.g., mean C–C bond length: 1.52 Å, R-factor < 0.05) .
- Applications : Use Hirshfeld surface analysis to predict solubility and stability by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
Q. What preliminary biological screening assays are appropriate for evaluating its antimicrobial potential?
- Methodology :
- Antibacterial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Antifungal : Test against C. albicans via agar diffusion, with fluconazole as a positive control.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
Analog synthesis : Modify the piperidine moiety (e.g., replace with morpholine or azetidine) or the trifluoromethyl group (e.g., substitute with cyano or nitro groups).
In silico screening : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase, PDB ID: 1KZN) to prioritize analogs with improved binding affinity.
In vitro validation : Test top candidates in enzyme inhibition assays (e.g., ATPase activity for gyrase) .
- Key Metrics : Corrogate calculated binding energies (ΔG ≤ −8.0 kcal/mol) with experimental IC values to refine SAR models.
Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., MCF-7, A549), passage numbers, and incubation times.
- Mechanistic profiling : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis and Western blotting for caspase-3 activation.
- Metabolic interference : Assess off-target effects via mitochondrial respiration (Seahorse XF Analyzer) and ROS production (DCFH-DA assay) .
- Case Study : If activity is low in HepG2 but high in HCT-116, evaluate differential expression of drug transporters (e.g., P-glycoprotein) via qPCR.
Q. How can the metabolic stability and pharmacokinetic (PK) profile be improved for in vivo studies?
- Methodology :
Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability.
PK modeling : Use GastroPlus to simulate absorption-distribution profiles and adjust logP (aim for 2–4) via substituent modifications .
- Validation : Conduct preliminary in vivo PK studies in Sprague-Dawley rats (IV and oral dosing, n=3) with plasma sampling over 24 hours.
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for kinase inhibition assays?
- Root Cause Analysis :
- Enzyme source : Commercial kinases (e.g., Sigma vs. Carna Biosciences) may vary in purity/activity.
- Assay conditions : Validate ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer composition (e.g., Mg levels).
- Resolution : Re-test the compound under standardized conditions (e.g., Eurofins KinaseProfiler) and cross-validate with cellular assays (e.g., phospho-ERK ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
